4-Amino-3-methylbenzenesulfonamide

Description

BenchChem offers high-quality 4-Amino-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

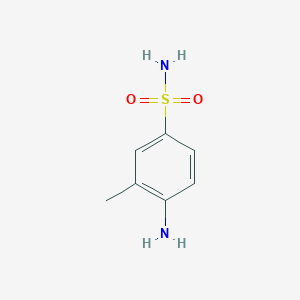

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQGXIVCGKMRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201418 | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-70-4 | |

| Record name | 4-Amino-3-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53297-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methylbenzenesulfonamide: Molecular Structure, Synthesis, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, molecular structure, synthesis, and potential applications of 4-Amino-3-methylbenzenesulfonamide. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to provide a robust understanding of this important chemical entity.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, a vast array of aryl and heteroarylsulfonamides have been developed, exhibiting activities ranging from antimicrobial and anti-inflammatory to diuretic and anticancer.[1][2] At the heart of this diverse functionality lies the ability of the sulfonamide group to act as a potent inhibitor of various enzymes, most notably the carbonic anhydrases.[2] 4-Amino-3-methylbenzenesulfonamide, a member of this esteemed chemical class, presents a valuable scaffold for further exploration in drug discovery, particularly in the design of selective enzyme inhibitors.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physicochemical properties of 4-Amino-3-methylbenzenesulfonamide is fundamental to its application in research and development.

Chemical Identity

The foundational identifiers for 4-Amino-3-methylbenzenesulfonamide are summarized in the table below, providing a clear and concise reference for this compound.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-3-methylbenzenesulfonamide | |

| CAS Number | 53297-70-4 | |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| InChIKey | IGQGXIVCGKMRAM-UHFFFAOYSA-N |

Structural Analysis

The molecular structure of 4-Amino-3-methylbenzenesulfonamide is characterized by a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group. The relative positions of these substituents are critical to its chemical reactivity and biological activity. The amino group at position 4 and the sulfonamide group at position 1 are key features for its established role as a carbonic anhydrase inhibitor. The methyl group at the 3-position introduces steric and electronic modifications that can influence its binding affinity and selectivity for different enzyme isoforms.

Caption: 2D structure of 4-Amino-3-methylbenzenesulfonamide.

Synthesis and Purification

Caption: Proposed synthetic workflow for 4-Amino-3-methylbenzenesulfonamide.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Amination of 3-Methyl-4-nitrobenzenesulfonyl chloride

-

In a well-ventilated fume hood, dissolve 3-methyl-4-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid precipitate (3-methyl-4-nitrobenzenesulfonamide) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

To a suspension of 3-methyl-4-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. Common choices include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

If using tin(II) chloride, heat the mixture at reflux until the reaction is complete (as monitored by TLC).

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

-

After the reduction is complete, neutralize the reaction mixture. If an acidic medium was used, carefully add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-3-methylbenzenesulfonamide.

Purification

Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

-

Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be determined to achieve good recovery of pure crystals.

-

Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system with an appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will be necessary to isolate the desired product.

Analytical Characterization

The identity and purity of synthesized 4-Amino-3-methylbenzenesulfonamide must be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the sulfonamide protons, and the methyl protons. The chemical shifts, splitting patterns, and integration values will confirm the connectivity of the atoms.

-

¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. An [M+H]⁺ peak corresponding to the calculated molecular weight would provide strong evidence for the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-H stretches of the aromatic ring and methyl group are expected.

Biological Activity and Applications in Drug Discovery

The primary biological relevance of 4-Amino-3-methylbenzenesulfonamide lies in its potential as a carbonic anhydrase (CA) inhibitor.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[2] The benzenesulfonamide moiety is a well-established zinc-binding group that anchors the inhibitor to the active site of the enzyme.

Caption: Simplified binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase.

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[2]

-

4-Amino Group: This group is generally considered essential for potent inhibitory activity against several CA isoforms.

-

3-Methyl Group: The substitution at the 3-position can significantly influence the binding affinity and isoform selectivity. Electron-donating groups in this position have been shown to contribute to potent inhibition.[2] The methyl group in 4-Amino-3-methylbenzenesulfonamide is expected to modulate the electronic and steric properties of the molecule, potentially leading to a unique inhibitory profile compared to other 3-substituted analogues.

While direct quantitative data on the inhibitory activity of 4-Amino-3-methylbenzenesulfonamide against various hCA isoforms is not widely published, it represents a promising scaffold for the development of novel and selective CA inhibitors.[2] Its structural features make it an ideal candidate for inclusion in screening libraries and for further chemical modification to optimize its therapeutic potential.

Safety and Handling

Based on GHS classifications for this compound, 4-Amino-3-methylbenzenesulfonamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Amino-3-methylbenzenesulfonamide is a valuable chemical entity with significant potential in the field of drug discovery. Its benzenesulfonamide core provides a proven scaffold for enzyme inhibition, particularly targeting carbonic anhydrases. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and the analytical methodologies required for its characterization. For researchers and drug development professionals, 4-Amino-3-methylbenzenesulfonamide represents a promising starting point for the design and synthesis of novel therapeutic agents with potentially enhanced potency and selectivity.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐((3‐nitrobenzylidene)amino)benzene sulfonamide (3). [Link]

-

PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

3ASenrise. (n.d.). 4-Amino-3-methylbenzenesulfonic acid, 98%. [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]

- 4. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]

- 5. 4-Amino-3-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 143037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-Amino-3-methylbenzenesulfonamide

Executive Summary

4-Amino-3-methylbenzenesulfonamide (CAS 98-33-9), also known as 3-methylsulfanilamide, is a critical pharmacophore and intermediate in the synthesis of sulfonamide antibiotics, particularly Sulfamethizole .[1] Its structural integrity relies on the precise introduction of a sulfonamide group para to the amino moiety on an ortho-toluidine scaffold.[1]

This guide details the industrial-standard synthesis pathway starting from o-toluidine . Unlike direct sulfonation, which often yields mixtures or sulfamic acids, this protocol utilizes an N-acetyl protection strategy followed by chlorosulfonation.[1] This approach ensures regioselectivity, high yields, and operational safety.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

-

Regioselectivity: The amino group is a strong ortho/para director.[1] However, the ortho position is sterically hindered by the methyl group, and the para position is the target.[1] Direct sulfonation of free amines often leads to N-sulfonation (sulfamic acid formation).[1]

-

Reactivity Control: The high reactivity of the free amine must be modulated to prevent oxidation or polymerization under the harsh acidic conditions of chlorosulfonation.[1]

Strategic Solution:

-

Step 1 (Protection): Acetylation of o-toluidine masks the amine, reducing its basicity and preventing N-sulfonation while maintaining para-directing influence.[1]

-

Step 2 (Functionalization): Chlorosulfonation using excess chlorosulfonic acid introduces the sulfonyl chloride group at the 4-position.[1]

-

Step 3 (Amidation): Ammonolysis converts the chloride to the sulfonamide.[1]

-

Step 4 (Deprotection): Acidic or basic hydrolysis restores the free amine.[1]

Pathway Visualization

Figure 1: Step-wise synthesis pathway from o-toluidine to the target sulfonamide.

Detailed Experimental Protocol

Step 1: N-Acetylation of o-Toluidine

Objective: Protect the amine group to prevent side reactions during sulfonation.

-

Reagents: o-Toluidine (1.0 eq), Acetic Anhydride (1.1 eq), Glacial Acetic Acid (Solvent) or Water/HCl.[1]

-

Protocol:

-

Critical Insight: Acetylation reduces the electron density of the ring slightly compared to the free amine, but the acetamido group remains a strong para-director. The methyl group at position 2 sterically hinders position 3, forcing substitution to position 4.[1]

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group.[1]

-

Reagents: N-Acetyl-o-toluidine (1.0 eq), Chlorosulfonic acid (

, 4.0–5.0 eq).[1] -

Protocol:

-

Safety: Perform in a fume hood.

reacts violently with water to release HCl and -

Place chlorosulfonic acid in a dry flask equipped with a drying tube and mechanical stirrer.

-

Cool to 10–15°C.

-

Add dry N-acetyl-o-toluidine in small portions over 1 hour. Do not allow temperature to rise above 20°C during addition to prevent polysulfonation.[1]

-

Once addition is complete, heat the mixture to 60°C for 2–3 hours to drive the reaction to completion (evolution of HCl gas will cease).

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.[1][2]

-

Filter immediately and wash with cold water.[1] Proceed to Step 3 immediately to avoid hydrolysis of the chloride.[1]

-

Step 3: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.[1]

-

Reagents: Wet sulfonyl chloride cake from Step 2, Ammonium Hydroxide (25%

, excess). -

Protocol:

-

Suspend the wet sulfonyl chloride paste in water or add directly to concentrated ammonium hydroxide at 10–15°C.[1]

-

Heat to 60°C for 30 minutes to ensure completion.

-

Cool to 10°C and adjust pH to ~4-5 with HCl to precipitate the product (if it is soluble in high pH). Usually, the amide precipitates upon cooling.[1]

-

Step 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final pharmacophore.[1]

-

Reagents: 4-Acetamido-3-methylbenzenesulfonamide, HCl (dilute, 1:1).[1]

-

Protocol:

Mechanistic Insight: Chlorosulfonation

The chlorosulfonation step is an Electrophilic Aromatic Substitution (EAS) .[1] The use of excess chlorosulfonic acid serves two purposes: it acts as the solvent and the reagent.[1]

-

Generation of Electrophile:

(Simplified). The active electrophile is the sulfonyl cation.[1] -

Sigma Complex: The electrophile attacks the ring para to the acetamido group (highest electron density and least steric hindrance).[1]

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid.[1]

-

Conversion to Chloride: The sulfonic acid reacts with further

to form the sulfonyl chloride.[1][5]

Figure 2: Mechanism of the chlorosulfonation step.

Technical Data & Specifications

| Parameter | Specification | Note |

| IUPAC Name | 4-Amino-3-methylbenzenesulfonamide | |

| CAS Number | 98-33-9 | |

| Molecular Formula | ||

| Molecular Weight | 186.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 236–237°C | Pure compound |

| Solubility | Soluble in hot water, alcohol; sparingly soluble in cold water.[1][6] | |

| Key Impurity | o-Toluidine-4-sulfonic acid | Result of incomplete chlorination or hydrolysis |

Safety & Troubleshooting

-

Moisture Control: Step 2 is strictly anhydrous. Any water present will hydrolyze

violently.[1] -

Temperature Control: In Step 2, exceeding 60°C can lead to sulfone formation (R-SO2-R) as a side product, which is difficult to remove.[1]

-

Isomer Control: The presence of the methyl group at the 3-position (relative to sulfonamide) is guaranteed by the starting material (o-toluidine) and the para-directing nature of the acetylation.[1] However, trace amounts of ortho-substitution (position 6) may occur if temperature is uncontrolled.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7384, 4-Amino-3-methylbenzenesulfonic acid. Retrieved from [Link]

-

Organic Syntheses. Sulfanilyl Chloride, N-acetyl-. Coll. Vol. 1, p.8 (1941); Vol. 8, p.100 (1928). (Standard protocol reference for chlorosulfonation of acetanilides). Retrieved from [Link][1]

-

Google Patents. Process for the preparation of N-acetylaminoarylsulfonic acids. US4487725A.[1] Retrieved from

-

Google Patents. 4-amino benzenesulfonamides. US4698445A.[1] (Describes analogous synthesis of substituted benzenesulfonamides). Retrieved from

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. homework.study.com [homework.study.com]

- 6. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-3-methylbenzenesulfonamide: Synthesis, Properties, and Applications

Foreword: The Enduring Significance of the Sulfonamide Scaffold

To the dedicated community of researchers, medicinal chemists, and professionals in drug development, this document serves as a comprehensive technical guide to 4-Amino-3-methylbenzenesulfonamide. This seemingly simple molecule is a member of the venerable sulfonamide class of compounds, a scaffold that has been a cornerstone of medicinal chemistry for nearly a century. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamides have demonstrated a remarkable breadth of biological activity, from their well-known antibacterial properties to their roles as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[1]

4-Amino-3-methylbenzenesulfonamide, with its specific substitution pattern, offers a unique electronic and steric profile that makes it a valuable building block in the design of novel therapeutic agents. Understanding its synthesis, physicochemical properties, and potential biological activities is crucial for harnessing its full potential in modern drug discovery. This guide provides a detailed exploration of these aspects, grounded in established scientific principles and supported by cited literature, to empower researchers in their pursuit of innovative medicines.

Physicochemical and Structural Properties

4-Amino-3-methylbenzenesulfonamide is a crystalline solid with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol .[2][3] Its structure is characterized by a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [2] |

| Molecular Weight | 186.23 g/mol | [2] |

| CAS Number | 53297-70-4 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not explicitly reported, but related compounds suggest a relatively high melting point. | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. |

digraph "4_Amino_3_methylbenzenesulfonamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1_N1 [label="H"]; H2_N1 [label="H"]; C_Me [label="C"]; H1_Me [label="H"]; H2_Me [label="H"]; H3_Me [label="H"]; S1 [label="S"]; O1_S1 [label="O"]; O2_S1 [label="O"]; N2 [label="N"]; H1_N2 [label="H"]; H2_N2 [label="H"]; H_C2 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N1 [pos="2.6,1.25!"]; H1_N1 [pos="3.2,0.75!"]; H2_N1 [pos="3.2,1.75!"]; C_Me [pos="-2.6,1.25!"]; H1_Me [pos="-3.2,0.75!"]; H2_Me [pos="-2.6,2!"]; H3_Me [pos="-3.2,1.75!"]; S1 [pos="0,-3!"]; O1_S1 [pos="-0.8,-3.8!"]; O2_S1 [pos="0.8,-3.8!"]; N2 [pos="0,-4.5!"]; H1_N2 [pos="-0.6,-5.1!"]; H2_N2 [pos="0.6,-5.1!"]; H_C2 [pos="-2.1,-1.25!"]; H_C5 [pos="2.1,-1.25!"]; H_C6 [pos="2.1,1.25!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1 [label=""]; N1 -- H1_N1; N1 -- H2_N1; C2 -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C4 -- S1; S1 -- O1_S1 [style=double]; S1 -- O2_S1 [style=double]; S1 -- N2; N2 -- H1_N2; N2 -- H2_N2; C3 -- H_C2; C5 -- H_C5; C6 -- H_C6;

}

Caption: Chemical structure of 4-Amino-3-methylbenzenesulfonamide.

Synthesis Methodology

The synthesis of 4-Amino-3-methylbenzenesulfonamide can be achieved through a multi-step process starting from a readily available precursor, 2-methylaniline (o-toluidine). The general synthetic strategy involves the protection of the amino group, followed by chlorosulfonation and subsequent amination, and finally deprotection. A plausible and detailed experimental protocol is outlined below, based on established methods for sulfonamide synthesis.[4][5]

Caption: General workflow for the synthesis of 4-Amino-3-methylbenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Methylaniline

The initial step involves the protection of the highly reactive amino group of 2-methylaniline to prevent unwanted side reactions during the subsequent chlorosulfonation. Acetylation is a common and effective method for this purpose.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated N-acetyl-2-methylaniline by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Chlorosulfonation of N-acetyl-2-methylaniline

This is a critical electrophilic aromatic substitution reaction where a chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring. The acetylamino group is an ortho-, para-director, and due to steric hindrance from the methyl group, the substitution occurs predominantly at the para position.

-

In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, place chlorosulfonic acid (5.0 eq) and cool it in an ice-salt bath to 0-5°C.

-

Slowly add dry N-acetyl-2-methylaniline (1.0 eq) in small portions to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C for 1-2 hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The solid 4-(acetylamino)-3-methylbenzenesulfonyl chloride will precipitate. Collect the product by filtration, wash it thoroughly with cold water, and dry it in a desiccator over P₂O₅.

Step 3: Amination of 4-(Acetylamino)-3-methylbenzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

-

Suspend the dried 4-(acetylamino)-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran in a pressure vessel.

-

Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a concentrated aqueous solution of ammonia (excess) with stirring.

-

Seal the vessel and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

-

Treat the residue with cold water, and collect the precipitated N-(4-sulfamoyl-2-methylphenyl)acetamide by filtration. Wash the product with cold water and dry.

Step 4: Hydrolysis of N-(4-Sulfamoyl-2-methylphenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

-

To a round-bottom flask containing N-(4-sulfamoyl-2-methylphenyl)acetamide (1.0 eq), add a dilute solution of hydrochloric acid (e.g., 10-20%).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the free amine.

-

Collect the crude 4-Amino-3-methylbenzenesulfonamide by filtration.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Purification and Characterization

Purification of the final product is typically achieved by recrystallization. The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic and Analytical Data

While a comprehensive set of publicly available spectra specifically for 4-Amino-3-methylbenzenesulfonamide is limited, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. The methyl protons will be a singlet at approximately δ 2.0-2.5 ppm. The amino protons will appear as a broad singlet, and the sulfonamide protons will also be a broad singlet. The exact chemical shifts will depend on the solvent used.[6][7][8] |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon will appear at a higher field, around δ 15-25 ppm.[6][9] |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino and sulfonamide groups will be observed in the range of 3200-3500 cm⁻¹. Asymmetric and symmetric stretching of the S=O group will appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.[10][11] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.23 g/mol ). Fragmentation patterns will likely involve the loss of SO₂ and NH₂.[12] |

Applications in Drug Development and Research

The primary interest in 4-Amino-3-methylbenzenesulfonamide within the pharmaceutical sciences lies in its potential as a scaffold for the development of carbonic anhydrase inhibitors.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13][14] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[15][16]

The sulfonamide group is a key pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or a hydroxide ion and thereby blocking the enzyme's catalytic activity.

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Potential as a Selective Inhibitor

There are at least 15 different human CA isoforms, and developing isoform-selective inhibitors is a major goal in drug discovery to minimize off-target effects. The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining the binding affinity and selectivity for different CA isoforms.[15][17] The presence of the 3-methyl group in 4-Amino-3-methylbenzenesulfonamide can influence its interaction with the amino acid residues in the active site of different CAs, potentially leading to selective inhibition.

While specific inhibition constants (Ki values) for 4-Amino-3-methylbenzenesulfonamide against various CA isoforms are not widely reported in the public domain, data from structurally related sulfonamides can provide valuable insights. For instance, many benzenesulfonamide derivatives exhibit potent inhibition of hCA II, IX, and XII, which are important therapeutic targets.[18][19]

| Carbonic Anhydrase Isoform | Therapeutic Relevance | Typical Ki Values of Benzenesulfonamide Derivatives |

| hCA I | Abundant in red blood cells | Generally weaker inhibition (micromolar range) |

| hCA II | Glaucoma, epilepsy | Potent inhibition (low nanomolar to micromolar range)[15][20] |

| hCA IX | Tumor hypoxia and cancer | Potent and selective inhibition is a key research area (nanomolar range)[17][19] |

| hCA XII | Glaucoma, cancer | Potent inhibition (nanomolar range)[17][19] |

Further research is warranted to fully characterize the inhibitory profile of 4-Amino-3-methylbenzenesulfonamide and its derivatives against the full panel of human carbonic anhydrases.

Safety and Handling

4-Amino-3-methylbenzenesulfonamide is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Amino-3-methylbenzenesulfonamide is a versatile chemical entity with significant potential in medicinal chemistry, particularly as a scaffold for the design of novel carbonic anhydrase inhibitors. This guide has provided a comprehensive overview of its physicochemical properties, a detailed, plausible synthetic protocol, expected analytical characteristics, and its primary mechanism of action. By understanding the fundamental aspects of this compound, researchers are better equipped to utilize it in the development of new and improved therapeutic agents. The exploration of its derivatives and their specific interactions with various biological targets remains a promising avenue for future research.

References

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

-

Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17379. [Link]

-

Gül, H. İ., et al. (2021). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, and XII with novel biphenyl- and benzylphenyl-substituted sulfonamides. ResearchGate. [Link]

-

Vullo, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(10), 5293. [Link]

-

Čapkauskaitė, E., et al. (2012). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2012, 589209. [Link]

-

Maren, T. H., & Taylor, P. W. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 41(2), 419-426. [Link]

-

Tareq, S. M., et al. (2024). Effect of Violet Laser Irradiation on the Optical Properties of Polyvinyl Alcohol/Methyl Orange Composite Thick Films: A Model for Medical Applications. ResearchGate. [Link]

-

Angeli, A., et al. (2019). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1152. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]

-

Akocak, S., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181515. [Link]

-

Brávková, A., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(19), 6659. [Link]

- Google Patents. (n.d.). US4009205A - Process for preparing 4-amino-3-methyl-n-substituted or unsubstituted alkylanilines.

-

PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. [Link]

-

ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). [Link]

-

ResearchGate. (n.d.). Exploring solvents and other conditions for the chlorination of 2-methylaniline (2a, 10 mmol scale) using CuCl₂. [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-amino-. [Link]

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-amino-3-methylsulfonylbenzoate. [Link]

-

University of Potsdam. (n.d.). Tables For Organic Structure Analysis. [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzene-1-sulfonamide. [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

Wikipedia. (n.d.). 4-Chloro-o-toluidine. [Link]

-

Jurgaitytė, M., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11158. [Link]

-

Vaškevičienė, I., et al. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 25(24), 5900. [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbenzenesulfonic acid. [Link]

-

Hartati, Y. W., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

PubChem. (n.d.). 4-aminobenzenesulfonyl Chloride. [Link]

-

ChemSynthesis. (n.d.). 4-amino-3-methylbenzenesulfonic acid. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

Sources

- 1. Buy 4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride | 500730-49-4 [smolecule.com]

- 2. 4-Amino-3-methylbenzenesulfonamide | CAS 53297-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Amino-3-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 143037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]

- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4-Amino-3-methylbenzenesulfonamide

An In-depth Technical Guide to 4-Amino-3-methylbenzenesulfonamide : From Synthetic Scaffold to Pharmacological Probe.

Part 1: Introduction & Chemical Identity

4-Amino-3-methylbenzenesulfonamide (CAS RN: 53297-70-4 ) is a structural analogue of sulfanilamide, distinguished by the presence of a methyl group at the meta position relative to the sulfonamide moiety (or ortho to the amino group). While often overshadowed by its parent compound in clinical history, this molecule serves as a critical intermediate in organic synthesis and a foundational scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs).[1]

In the context of medicinal chemistry, it represents a "privileged structure"—a core scaffold capable of binding to multiple biological targets, including dihydropteroate synthase (bacterial folate pathway) and carbonic anhydrase metalloenzymes.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value | Note |

| IUPAC Name | 4-Amino-3-methylbenzenesulfonamide | Also known as 3-Methylsulfanilamide |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure |

| Solubility | Low in water; Soluble in DMSO, Methanol, Acetone | Methyl group increases lipophilicity vs. sulfanilamide |

| pKa (Sulfonamide) | ~10.4 | Weakly acidic proton on sulfonamide nitrogen |

| pKa (Amine) | ~2.5 - 3.0 | Weakly basic aniline nitrogen |

Part 2: Historical Genesis

The discovery of 4-Amino-3-methylbenzenesulfonamide is inextricably linked to the "Golden Age" of sulfonamide research (1935–1945), triggered by Gerhard Domagk’s discovery of Prontosil.

-

The Derivatization Race: Following the realization that p-aminobenzenesulfonamide (sulfanilamide) was the active metabolite of Prontosil, pharmaceutical chemists globally began synthesizing ring-substituted derivatives to bypass patent restrictions and improve solubility.

-

The Methyl Effect: Researchers investigated alkyl substitutions on the benzene ring to modulate the pKa and lipophilicity. The introduction of the 3-methyl group was a strategic attempt to alter the steric environment around the amino group, potentially reducing acetylation (a metabolic inactivation pathway) in vivo.

-

Modern Relevance: Today, the compound is less a clinical antibiotic and more a fragment-based drug discovery (FBDD) tool. It is extensively used to synthesize "tailed" sulfonamides—compounds where the amino group is derivatized to reach the hydrophobic pockets of Carbonic Anhydrase isoforms (e.g., CA IX in tumors).

Part 3: Chemical Synthesis & Methodology

The synthesis of 4-Amino-3-methylbenzenesulfonamide follows a classic protection-activation-deprotection strategy. Direct chlorosulfonation of o-toluidine is hazardous and yields mixtures; therefore, the amino group must be protected first.

Synthetic Pathway (Protocol)

Step 1: Protection (Acetylation)

-

Precursor: o-Toluidine (2-Methylaniline).

-

Reagent: Acetic anhydride (

) in aqueous acetic acid. -

Product: N-(2-methylphenyl)acetamide (Acet-o-toluidide).

-

Logic: Acetylation deactivates the ring slightly (preventing over-sulfonation) and protects the amine from oxidation.

Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)

-

Reagent: Excess Chlorosulfonic acid (

). -

Conditions: 0°C to 60°C.

-

Mechanism: The acetamido group directs the sulfonyl chloride group para to itself. The methyl group at position 3 reinforces this direction sterically and electronically.

-

Product: 4-Acetamido-3-methylbenzenesulfonyl chloride.

Step 3: Amination

-

Reagent: Aqueous Ammonia (

) or Ammonia gas in acetone. -

Conditions: < 20°C (exothermic).

-

Product: 4-Acetamido-3-methylbenzenesulfonamide.

Step 4: Hydrolysis (Deprotection)

-

Reagent: Dilute Hydrochloric acid (

) or Sodium Hydroxide ( -

Conditions: Reflux for 1-2 hours.

-

Workup: Neutralization to pH 7 to precipitate the free amine.

-

Final Product: 4-Amino-3-methylbenzenesulfonamide.

Visual Synthesis Workflow

Caption: Step-wise synthesis of 4-Amino-3-methylbenzenesulfonamide via the chlorosulfonation route.

Part 4: Mechanism of Action & Pharmacology

This compound exhibits a dual pharmacological profile, acting on both bacterial metabolic pathways and mammalian metalloenzymes.

Bacterial Inhibition (The Folate Pathway)

Like all sulfanilamides, this molecule acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) .

-

Mechanism: It mimics para-aminobenzoic acid (PABA).

-

Binding: The sulfonamide group occupies the PABA binding pocket on DHPS.

-

Effect: It prevents the condensation of PABA with pteridine, halting the synthesis of dihydropteroic acid (a precursor to Folic Acid).

-

Impact of 3-Methyl: The methyl group creates steric bulk. While this can slightly reduce binding affinity compared to unsubstituted sulfanilamide, it alters the lipophilicity, potentially improving penetration into certain bacterial strains.

Carbonic Anhydrase Inhibition (The Zinc Anchor)

The primary sulfonamide moiety (

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the

ion in the enzyme's active site. -

Selectivity: The 4-amino-3-methyl phenyl tail interacts with the hydrophobic wall of the active site.

-

Research Utility: This molecule is frequently derivatized at the 4-amino position to create "tails" that extend out of the active site, conferring selectivity for specific isoforms like CA IX (hypoxia-induced tumor target) over CA II (ubiquitous cytosolic isoform).

Biological Interaction Diagram

Caption: Dual mechanism of action targeting bacterial folate synthesis and enzymatic pH regulation.

Part 5: Applications in Drug Development

1. Fragment-Based Drug Design (FBDD): Researchers use 4-Amino-3-methylbenzenesulfonamide as a "fragment" to probe the active sites of metalloenzymes. Its small size allows it to bind efficiently (high Ligand Efficiency), and the amino group provides a vector for growing the molecule into a high-affinity drug.

2. Supramolecular Chemistry: Due to the directional hydrogen bonding capabilities of the sulfonamide group and the amino group, this molecule is used in crystal engineering to form co-crystals and supramolecular polymers.

3. Dye Chemistry Intermediate: While the sulfonic acid derivative (CAS 98-33-9) is more common in dyes, the sulfonamide is used in specific azo-dye couplings where solubility in organic media is required.

References

-

PubChem. (n.d.).[2][3] 4-Amino-3-methylbenzenesulfonamide (Compound).[3] National Library of Medicine. Retrieved from [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (1947). o-Toluidinesulfonic Acid (Precursor Methodology). Organic Syntheses, Coll. Vol. 3, p.824. Retrieved from [Link]

-

K. Rutkauskas et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 4-Amino-3-methylbenzenesulfonamide

Executive Summary & Chemical Identity[1][2][3][4]

This guide defines the technical safety architecture for handling 4-Amino-3-methylbenzenesulfonamide (CAS: 53297-70-4). As a bifunctional intermediate containing both a primary aniline moiety and a sulfonamide group, this compound presents a dual-hazard profile: potential for methemoglobinemia (characteristic of anilines) and hypersensitivity reactions (characteristic of sulfonamides).

Research and development workflows must treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate , requiring strict containment until definitive toxicology rules otherwise.

Chemical Identity Table[3]

| Property | Specification |

| Chemical Name | 4-Amino-3-methylbenzenesulfonamide |

| Synonyms | 4-Amino-3-methylbenzene-1-sulfonamide; 3-Toluene-4-sulfonamide (isomer specific) |

| CAS Number | 53297-70-4 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Physical State | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| pKa (Calc) | ~10.0 (Sulfonamide NH), ~2-3 (Aniline NH₂ protonation) |

Toxicology & Hazard Assessment

The safety logic for this compound is derived from its structural activity relationships (SAR). It is not merely an irritant; it is a potential sensitizer and systemic toxin.

Mechanistic Toxicity

-

Haptenization (Sensitization): The sulfonamide group at position 1 is a known structural alert for Type IV hypersensitivity (delayed T-cell mediated). The metabolic oxidation of the arylamine at position 4 to a hydroxylamine or nitroso intermediate can bind covalently to serum proteins, forming immunogenic haptens.

-

Methemoglobinemia Risk: Like many primary aromatic amines (anilines), absorption can lead to the oxidation of hemoglobin Fe(II) to Fe(III), impairing oxygen transport. While the sulfonamide group generally reduces this potency compared to pure aniline, the risk remains in scale-up scenarios.

GHS Hazard Classification

-

Skin Irrit. 2 (H315): Causes skin irritation.[1]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.[2][3][4]

-

Skin Sens. 1 (H317): (Predicted) May cause an allergic skin reaction.

Engineering Controls & Containment Strategy

We do not rely solely on PPE. The primary line of defense is engineering containment .

Occupational Exposure Banding (OEB)

Treat this material as OEB 3 (10–100 µg/m³) until specific occupational exposure limits (OELs) are established.

Containment Logic Diagram

The following diagram illustrates the decision matrix for handling based on quantity and physical state.

Figure 1: Containment decision logic based on physical state and scale. Solid handling requires HEPA filtration due to dust inhalation risks.

Operational Protocols

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If outside a HEPA enclosure, a Powered Air Purifying Respirator (PAPR) with P100 cartridges is mandatory. N95 masks are insufficient for prolonged handling of aromatic amines.

-

Dermal: Double-gloving is required.

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Nitrile (extended cuff, >5 mil) or Laminate film (Silver Shield) for prolonged solvent work.

-

Rationale: Aromatic amines can permeate thin latex rapidly.

-

Weighing and Solubilization Protocol

Objective: Prepare a stock solution without generating airborne dust.

-

Static Control: Use an anti-static gun or bar inside the balance enclosure. Substituted sulfonamides are prone to static charge buildup, leading to powder scattering.

-

Weighing:

-

Place a tared vial inside the enclosure.

-

Transfer powder using a disposable plastic spatula (avoid metal if trace metal catalysis is a concern for downstream coupling, though generally safe).

-

Cap the vial before removing it from the enclosure.

-

-

Solubilization:

-

Solvent Choice: DMSO or DMF are preferred for high concentrations.

-

Acidification: If using aqueous media, acidification (HCl) may be required to protonate the amine (Position 4), but this may reduce the solubility of the sulfonamide moiety depending on pH.

-

Exotherm: Dissolution is generally endothermic or neutral; however, adding acid to the amine will generate heat. Perform acid addition in an ice bath.

-

Reaction Workup & Quenching

Hazard: The sulfonamide group is stable, but the primary amine is reactive.

-

Quenching: If reacting with electrophiles (e.g., acid chlorides), ensure all unreacted amine is consumed or removed.

-

Waste Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. This can lead to the formation of explosive nitro compounds or azo-dimers.

-

Decontamination: Clean surfaces with a surfactant-based cleaner followed by a methanol wipe. Avoid bleach (hypochlorite) as it can oxidize the amine to toxic chloramines or nitroso species.

Emergency Response

Spill Management Workflow

Figure 2: Step-by-step spill response protocol minimizing dust generation.[5]

First Aid Specifics

-

Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), administer oxygen—this indicates methemoglobinemia.

-

Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol or solvents to wash skin; this increases transdermal absorption of the amine.

-

Eye Contact: Flush with water for 15 minutes.[5][4][6] Consult an ophthalmologist (sulfonamides can crystallize on the cornea if pH changes).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143037, 4-Amino-3-methylbenzenesulfonamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Sulfonamide and Aniline Derivatives. (General class hazards applied where specific isomer data is absent). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Aniline and Homologues. (Used for OEB extrapolation). Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. seahawkpaints.com [seahawkpaints.com]

- 3. 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | CID 235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Solubility of 4-Amino-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Solubility for Sulfonamide Scaffolds

4-Amino-3-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The sulfonamide functional group is a "privileged scaffold," appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and more recently, as potent inhibitors of carbonic anhydrase (CA) for applications in oncology and ophthalmology.[1] The solubility of a drug candidate or a key intermediate like 4-amino-3-methylbenzenesulfonamide is a fundamental physicochemical property that dictates its biopharmaceutical behavior and developability.

Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. Furthermore, understanding solubility in various organic solvents is crucial for designing efficient synthesis, purification, and formulation processes. This guide will equip researchers with the necessary knowledge to approach the solubility assessment of 4-amino-3-methylbenzenesulfonamide and similar compounds with scientific rigor.

Physicochemical Properties of 4-Amino-3-methylbenzenesulfonamide:

| Property | Value | Source |

| CAS Number | 53297-70-4 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [2] |

| Molecular Weight | 186.23 g/mol | [2] |

| Appearance | White crystalline powder |

Theoretical Framework: Understanding Sulfonamide Solubility

The solubility of sulfonamides is governed by the interplay of their molecular structure and the properties of the solvent. The presence of both a polar sulfonamide group (-SO₂NH₂) and an aromatic ring imparts a degree of amphiphilicity. The amino (-NH₂) and methyl (-CH₃) substituents on the benzene ring of 4-amino-3-methylbenzenesulfonamide further modulate its polarity and potential for hydrogen bonding.

Several thermodynamic models are employed to describe and predict the solubility of compounds like sulfonamides in different solvents. These models are invaluable for understanding the dissolution process and for predicting solubility in solvent systems where experimental data is unavailable.

Commonly Used Thermodynamic Models:

-

The Modified Apelblat Model: This is a semi-empirical equation that relates the mole fraction solubility of a solute to the temperature. It is widely used due to its simplicity and good correlation with experimental data for many pharmaceutical compounds.

-

The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant, which in this context is the solubility. It allows for the calculation of the enthalpy of dissolution.

-

The λh (Buchowski-Ksiazczak) Model: This is another two-parameter model that is effective in correlating the solubility of solids in various solvents.

-

The Wilson and NRTL Models: These are more complex models based on the concept of local composition and are particularly useful for describing the solubility in binary solvent mixtures.

The selection of an appropriate model depends on the specific system and the desired level of accuracy.

Experimental Protocol: A Self-Validating System for Solubility Determination

The following section details a robust, step-by-step protocol for determining the equilibrium solubility of 4-amino-3-methylbenzenesulfonamide. The isothermal shake-flask method is presented as the gold standard due to its reliability in achieving thermodynamic equilibrium.

Materials and Equipment

-

4-Amino-3-methylbenzenesulfonamide (ensure purity is characterized)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The causality behind each step is explained to ensure a thorough understanding of the protocol.

Diagram of the Isothermal Shake-Flask Solubility Determination Workflow:

Caption: Workflow for the isothermal shake-flask method for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-amino-3-methylbenzenesulfonamide to a series of vials containing a known volume of each selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours). The time required to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.45 µm filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with the mobile phase to be used in the analytical quantification step.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of 4-amino-3-methylbenzenesulfonamide of known concentrations.

-

The concentration of the saturated solution is then determined from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

-

Repeat the experiment at different temperatures (e.g., 283.15 K, 308.15 K, 318.15 K) to study the temperature dependence of solubility.

-

The experimental data can then be correlated using the thermodynamic models mentioned in Section 2.

-

Illustrative Solubility Profile: Data from a Structurally Related Sulfonamide

Mole Fraction Solubility (x₁) of 3-Cyano-4-methylbenzenesulfonamide in Various Solvents: [3]

| T/K | Methanol (10⁵x₁) | Ethanol (10⁵x₁) | n-Propanol (10⁵x₁) | Isopropanol (10⁵x₁) | n-Butanol (10⁵x₁) |

| 278.15 | 81.7 | 56.4 | 47.9 | 36.4 | 42.1 |

| 283.15 | 101 | 70.3 | 58.6 | 44.7 | 51.1 |

| 288.15 | 124 | 86.8 | 71.3 | 54.8 | 61.6 |

| 293.15 | 152 | 107 | 86.5 | 67.1 | 73.9 |

| 298.15 | 185 | 131 | 104 | 81.9 | 88.3 |

Analysis of the Illustrative Data:

-

Effect of Temperature: The solubility of 3-Cyano-4-methylbenzenesulfonamide increases with increasing temperature in all the solvents tested. This is a common trend for the dissolution of solid solutes and indicates that the dissolution process is endothermic.

-

Effect of Solvent: The solubility is highest in methanol and generally decreases as the alkyl chain of the alcohol becomes longer or more branched. This suggests that the polarity and hydrogen bonding capacity of the solvent play a significant role in the solubilization of this sulfonamide.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-amino-3-methylbenzenesulfonamide. While specific experimental data for this compound remains to be published, the detailed protocol and theoretical background presented here offer a robust starting point for researchers. The generation of such data would be a valuable contribution to the scientific community, aiding in the rational design of synthetic routes, purification strategies, and formulation development for this and other related sulfonamide-based compounds. It is recommended that future work focuses on the experimental determination of the solubility of 4-amino-3-methylbenzenesulfonamide in a range of pharmaceutically relevant solvents and at various temperatures, followed by the application of thermodynamic modeling to gain a deeper understanding of the dissolution process.

References

-

Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Raevsky, O. A., & Schaper, K. J. (2011). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 43(6), 874-881. [Link]

-

Kodide, K., Asadi, P., & Thati, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5493-5503. [Link]

-

Li, Y., Wang, Y., Qu, Y., & Yang, H. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2847-2856. [Link]

-

ChemBK. (n.d.). 3-Methyl-4-Aminobenzensulfonamide. Retrieved from [Link]

-

Tumosienė, I., Rutkauskas, K., Zubrienė, A., Smirnov, A., Kazokaitė, J., Morkūnaitė, V., ... & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 18344-18369. [Link]

-

Adibkia, K., Dastmalchi, S., Jouyban, A., & Hanaee, J. (2011). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 19(2), 109. [Link]

Sources

potential applications of 4-Amino-3-methylbenzenesulfonamide

The following technical guide details the chemical profile, synthesis, and applications of 4-Amino-3-methylbenzenesulfonamide , designed for researchers in medicinal chemistry and industrial synthesis.

From Synthetic Scaffold to Bioactive Pharmacophore

CAS: 2164-83-2 | Formula: C₇H₁₀N₂O₂S | MW: 186.23 g/mol Synonyms: 3-Methylsulfanilamide; 4-Amino-m-toluenesulfonamide; 3-Methyl-4-aminobenzenesulfonamide.

Executive Summary

4-Amino-3-methylbenzenesulfonamide is a structural analog of sulfanilamide, distinguished by a methyl group at the meta position relative to the sulfonamide moiety (or ortho to the amino group). This steric and lipophilic modification alters the compound's electronic properties and binding affinity compared to the parent sulfanilamide.

While historically explored for antibacterial activity, its contemporary value lies in three core domains:

-

Carbonic Anhydrase Inhibition: Acting as a zinc-binding fragment in the design of isoform-selective inhibitors for glaucoma and antitumor agents.

-

Supramolecular Chemistry: Serving as a rigid building block for hydrogen-bonded organic frameworks (HOFs) and crystal engineering.

-

Industrial Synthesis: A key diazo component for hydrophobic azo dyes (disperse dyes) and a precursor for sulfonylurea derivatives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The introduction of the methyl group at position 3 introduces slight steric hindrance to the amino group and increases the molecule's lipophilicity (

| Property | Value / Description | Significance |

| Appearance | White to off-white crystalline powder | Purity indicator (discoloration implies oxidation). |

| Melting Point | 204–206 °C | High thermal stability for melt-phase reactions. |

| pKa (Sulfonamide) | ~10.2 | Weakly acidic; forms salts with strong bases. |

| pKa (Amine) | ~2.5 (Conjugate acid) | Weakly basic; less basic than aniline due to electron-withdrawing SO₂NH₂. |

| Solubility | DMSO, Ethanol, Acetone | Poor water solubility requires organic co-solvents in assays. |

| Electronic Effect | Methyl (+I effect) | Slightly increases electron density on the aromatic ring compared to sulfanilamide. |

High-Integrity Synthetic Protocol

To ensure high yield and purity, a protection-deprotection strategy is recommended over direct chlorosulfonation of o-toluidine, which often leads to tarry byproducts and regioisomeric mixtures.

Reaction Scheme: The Acetyl-Protection Route

The following diagram illustrates the optimized pathway from o-toluidine to the target sulfonamide.

Figure 1: Step-wise synthesis of 4-Amino-3-methylbenzenesulfonamide ensuring regioselectivity.

Detailed Methodology

-

Acetylation: React o-toluidine with acetic anhydride to protect the amine. This prevents oxidation and directs the sulfonyl group to the para position (relative to the amino group) via steric control.

-

Chlorosulfonation: Treat the acetanilide with excess chlorosulfonic acid (

) at -

Amination: Quench the sulfonyl chloride intermediate into aqueous ammonia (

). Maintain temperature -

Hydrolysis: Reflux the intermediate in dilute HCl or NaOH to remove the acetyl group.

-

Purification: Neutralize to pH 7 to precipitate the product. Recrystallize from ethanol/water.

Pharmaceutical Application: Carbonic Anhydrase Inhibition[10]

The primary sulfonamide moiety (

Mechanism of Action

Human CAs contain a catalytic

Why the Methyl Group Matters:

-

Selectivity: The 3-methyl group interacts with the hydrophobic pocket of the enzyme active site. This can enhance selectivity for specific isoforms (e.g., CA I vs. CA II) compared to the unsubstituted sulfanilamide.

-

Tail Approach: Researchers use the amino group as a handle to attach "tails" (long alkyl or aryl chains) that reach the outer rim of the enzyme active site, further refining selectivity.

Figure 2: Mechanism of CA inhibition. The sulfonamide coordinates to Zinc, while the methyl group probes the hydrophobic pocket.

Industrial Application: Azo Dye Synthesis[6][7][11][12]

In the dye industry, 4-Amino-3-methylbenzenesulfonamide serves as a diazo component . Unlike sulfonic acid derivatives (which yield water-soluble acid dyes), the sulfonamide yields hydrophobic disperse dyes suitable for polyester and acetate fibers.

Diazotization & Coupling Protocol

-

Diazotization:

-

Coupling:

-

React the diazonium salt with electron-rich couplers (e.g., N,N-diethylaniline or 2-naphthol).

-

Result: Azo dyes with improved lightfastness and sublimation resistance due to the sulfonamide H-bonding potential.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Organic Syntheses. (1941). General methods for Sulfonamide synthesis. Organic Syntheses, Coll. Vol. 1, p. 8. Link

-

PubChem. (2024).[2] Compound Summary: 4-Amino-3-methylbenzenesulfonamide.[3] National Library of Medicine. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating adamantyl moieties. Journal of Medicinal Chemistry. Link

-

Krátký, M., et al. (2017). Sulfonamides as potential herbicides. Pest Management Science. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Amino-3-methylbenzenesulfonamide

Executive Summary

This application note details a robust, four-step synthesis protocol for 4-Amino-3-methylbenzenesulfonamide (also known as 3-methylsulfanilamide), a critical intermediate in the development of sulfonamide antimicrobials and azo dyes. Unlike the direct chlorosulfonation of o-toluidine, which suffers from regioselectivity issues and tar formation, this protocol utilizes an acetylation-protection strategy . This ensures exclusive para-regioselectivity relative to the amino group and high product purity.

Target Compound Data:

-

CAS Number: 53297-70-4[3]

-

Molecular Formula: C₇H₁₀N₂O₂S

-

Molecular Weight: 186.23 g/mol

-

Target Melting Point: 174–176 °C

Strategic Synthesis Architecture

The synthesis is designed around the principle of electronic activation and steric control . The amino group of o-toluidine is too reactive for direct chlorosulfonation; therefore, it is first protected as an acetamide. This serves two purposes:

-

Protection: Prevents oxidation and tarring by chlorosulfonic acid.

-

Directing Effect: The acetamido group is a moderate ortho/para director. Since the ortho position (relative to the amine) is sterically hindered by the methyl group and the acetamido moiety itself, substitution occurs predominantly at the para position.

Reaction Scheme Overview

-

Acetylation: o-Toluidine

N-(2-methylphenyl)acetamide -

Chlorosulfonation: N-(2-methylphenyl)acetamide

4-Acetamido-3-methylbenzenesulfonyl chloride -

Ammonolysis: 4-Acetamido-3-methylbenzenesulfonyl chloride

4-Acetamido-3-methylbenzenesulfonamide -

Hydrolysis: 4-Acetamido-3-methylbenzenesulfonamide

4-Amino-3-methylbenzenesulfonamide

Detailed Experimental Protocol

Phase 1: Acetylation of o-Toluidine

Objective: Mask the amine reactivity.

Reagents:

-

o-Toluidine (10.7 g, 0.1 mol)[4]

-

Acetic Anhydride (12 mL, ~0.12 mol)

-

Glacial Acetic Acid (Solvent, 20 mL)

-

Zinc Dust (Catalytic, optional for color control)

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-toluidine in glacial acetic acid .

-

Add acetic anhydride slowly with stirring. The reaction is exothermic.[5]

-

Reflux the mixture for 30 minutes to ensure completion.

-

Pour the hot mixture into 200 mL of ice-cold water with vigorous stirring. The N-acetyl-o-toluidine will precipitate as white/off-white crystals.

-

Filter, wash with cold water, and dry.

-

Checkpoint: Yield should be >90%. MP: 110–112 °C.

-

Phase 2: Chlorosulfonation (Critical Step)

Objective: Introduce the sulfonyl chloride group at the para-position.

Reagents:

-

Dry N-Acetyl-o-toluidine (14.9 g, 0.1 mol)

-

Chlorosulfonic Acid (ClSO₃H) (33 mL, ~0.5 mol) [CAUTION: Reacts violently with water]

Procedure:

-

Place chlorosulfonic acid in a dry 250 mL three-necked flask equipped with a dropping funnel, thermometer, and a gas trap (to neutralize HCl gas).

-

Cool the acid to 10–15 °C using an ice bath.

-

Add N-acetyl-o-toluidine portion-wise over 20 minutes. Maintain temperature below 20 °C to prevent charring.

-

Once addition is complete, remove the ice bath and slowly heat the mixture to 60–70 °C . Maintain this temperature for 2 hours.

-

Cool the mixture to room temperature.

-

Quenching: Very slowly pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

-

Filter immediately. Wash with ice-cold water to remove acid.

-

Critical: Do not let the cake dry completely or sit too long, as the sulfonyl chloride is moisture-sensitive. Proceed immediately to Phase 3.

-

Phase 3: Ammonolysis

Objective: Convert the sulfonyl chloride to the sulfonamide.

Reagents:

-

Wet 4-Acetamido-3-methylbenzenesulfonyl chloride (from Phase 2)

-

Ammonium Hydroxide (25% NH₃ aq, 60 mL)

Procedure:

-

Place the ammonium hydroxide in a flask and cool to <20 °C.

-

Add the wet sulfonyl chloride paste in small portions to the stirring ammonia.

-

Heat the mixture to 60 °C for 1 hour to ensure complete conversion.

-

Cool to room temperature. The 4-acetamido-3-methylbenzenesulfonamide will precipitate.

-

Filter the solid and wash with water.[7]

-

Note: This intermediate is stable and can be dried if pausing the workflow.

-

Phase 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final product.

Reagents:

-

4-Acetamido-3-methylbenzenesulfonamide (Intermediate)

-

Hydrochloric Acid (6M, 50 mL) or Sodium Hydroxide (10% aq, 50 mL)

-

Recommendation: Acidic hydrolysis is preferred to minimize oxidation of the resulting amine.

-

Procedure:

-

Suspend the intermediate in 6M HCl .

-

Reflux for 30–45 minutes. The solid will dissolve as the amine hydrochloride forms.

-

Neutralization: Carefully add Sodium Carbonate or Sodium Hydroxide solution until pH ~8. The free base 4-Amino-3-methylbenzenesulfonamide will precipitate.

-

Filter the crude product.[7]

-

Purification: Recrystallize from hot water or dilute ethanol.